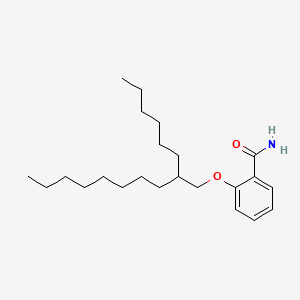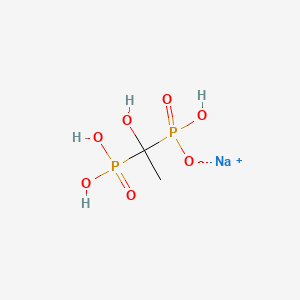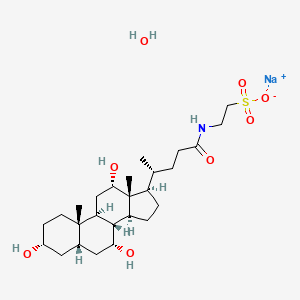
2-Methyl-4'-(3-pyrrolinomethyl) benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-4’-(3-pyrrolinomethyl) benzophenone” is a chemical compound with the molecular formula C19H19NO and a molecular weight of 277.37 g/mol . It has gained interest from researchers in various fields.
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenylmethanone . The InChI code is 1S/C19H19NO/c1-15-4-8-17(9-5-15)19(21)18-10-6-16(7-11-18)14-20-12-2-3-13-20/h2-11H,12-14H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.37 g/mol . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation
Benzophenone-3, a widely used organic UV filter in sunscreen, has been detected in surface and groundwater, potentially affecting the aquatic environment and human health. Studies on PbO/TiO2 and Sb2O3/TiO2 photocatalysts have shown significant degradation efficiency for Benzophenone-3 under UV-C irradiation, suggesting a promising approach for environmental remediation of such pollutants (Wang et al., 2019).
Biodegradation by Bacterial Strains
Research has identified a novel bacterial strain, Methylophilus sp. FP-6, capable of degrading Benzophenone-3 as a sole carbon source, marking a significant advancement in bioremediation technologies for removing this compound from environmental matrices (Jin et al., 2019).
Environmental Presence and Effects
Investigations into the presence of benzophenones in maternal and fetal samples have shown detectable levels in amniotic fluid and cord blood, indicating potential risks to the developing fetus and highlighting the need for further research on the toxicokinetic and endocrine-disrupting properties of these compounds (Krause et al., 2018).
Water Treatment Technologies
Studies on the oxidation of Benzophenone-3 using ferrate(VI) and potassium permanganate have demonstrated effective removal strategies from water, contributing to safer water treatment methods and reducing the environmental impact of such chemicals (Yang & Ying, 2013), (Cao et al., 2021).
Photoinitiation for Polymerization
Benzophenone-1,3-dioxane (BP-DO) has been explored as a hydrogen abstraction type photoinitiator for free radical polymerization, offering a potential substitute for conventional initiator systems and expanding the applications of benzophenone derivatives in material science (Wang et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-15-6-2-3-7-18(15)19(21)17-10-8-16(9-11-17)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUARVBTCSDJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643011 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4'-(3-pyrrolinomethyl) benzophenone | |
CAS RN |
898763-71-8 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


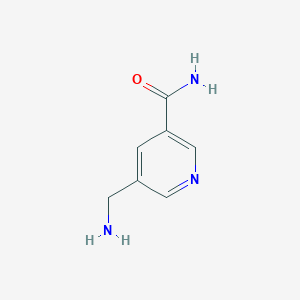





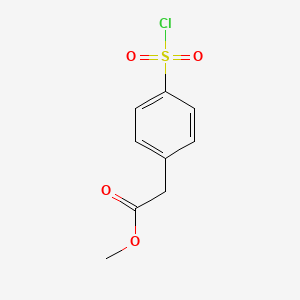

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)

